molecular formula C9H9ClN2O5 B3045359 ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE CAS No. 105544-27-2

ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE

Cat. No.: B3045359
CAS No.: 105544-27-2
M. Wt: 260.63 g/mol
InChI Key: RIGHEKDAFCNPND-UHFFFAOYSA-N
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Description

ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE is an ethyl ester derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and a nitro group at the 3-position. The compound’s structure integrates an acetoxy group linked via an ether bond to the pyridine ring. Its reactivity is likely influenced by the electron-withdrawing nitro and chloro groups, which may enhance electrophilic substitution or nucleophilic displacement reactions.

Properties

IUPAC Name

ethyl 2-(5-chloro-3-nitropyridin-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O5/c1-2-16-8(13)5-17-9-7(12(14)15)3-6(10)4-11-9/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGHEKDAFCNPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404437
Record name Acetic acid, [(5-chloro-3-nitro-2-pyridinyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105544-27-2
Record name Acetic acid, [(5-chloro-3-nitro-2-pyridinyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Scientific Research Applications

ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notable Features
ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE N/A C₉H₉ClN₂O₅* ~260.64 5-Cl, 3-NO₂ on pyridine High polarity due to nitro and chloro groups; potential for cross-coupling reactions.
ETHYL 2-(3-HYDROXY-2-OXOPYRAZIN-1(2H)-YL)ACETATE 312904-87-3 C₈H₁₀N₂O₄ 198.18 3-OH, 2-oxo on pyrazine Lower molecular weight; hydroxyl group may enhance solubility in polar solvents.
ETHYL 2-(2,4-DICHLORO-5-[5-(4-CHLOROPHENYL)-1H-TETRAAZOL-1-YL]PHENOXY)ACETATE 338961-65-2 C₁₇H₁₃Cl₃N₄O₃ 427.67 Multiple Cl, tetrazole ring Bulky structure with tetrazole; likely used in agrochemicals or as a ligand.
ETHYL (5-METHOXY-2-NITROBENZOYL)PYRUVATE N/A C₁₃H₁₃NO₈ 311.25 5-OCH₃, 2-NO₂ on benzene Benzene core with methoxy and nitro groups; possible precursor for dyes or pharmaceuticals.

Key Differences and Implications

Substituent Effects :

  • The nitro group in this compound and ETHYL (5-METHOXY-2-NITROBENZOYL)PYRUVATE enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution. However, the chloro substituent in the target compound may further stabilize intermediates in synthesis.
  • Tetrazole-containing derivatives (e.g., ) exhibit distinct reactivity due to the nitrogen-rich heterocycle, often utilized in coordination chemistry or as bioisosteres in drug design.

Molecular Weight and Solubility :

  • The target compound’s moderate molecular weight (~260.64) suggests better solubility in organic solvents compared to the high-molecular-weight tetrazole derivative (427.67) , which may require specialized solvents.
  • The hydroxyl group in ETHYL 2-(3-HYDROXY-2-OXOPYRAZIN-1(2H)-YL)ACETATE likely improves aqueous solubility, making it more suitable for biological assays.

Potential Applications: Pharmaceutical intermediates: Pyridine and pyrazine derivatives (e.g., ) are common in kinase inhibitor or antiviral drug synthesis. Agrochemicals: Chlorinated compounds like are often employed in herbicides or pesticides due to their stability and bioactivity.

Research Findings and Limitations

  • Synthetic Challenges : Nitro and chloro groups in the target compound may necessitate controlled reaction conditions to avoid undesired side reactions (e.g., reduction of nitro groups).
  • Gaps in Data : Exact physicochemical properties (e.g., melting point, solubility) and biological activity data for this compound are unavailable in the provided evidence, highlighting the need for further experimental characterization.

Biological Activity

Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate is a compound of interest due to its diverse biological activities, primarily attributed to the presence of the nitro group and the pyridine moiety. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumoral properties, supported by case studies and research findings.

  • Chemical Formula : C₉H₉ClN₂O₅
  • Molecular Weight : 260.63 g/mol
  • CAS Number : 105544-27-2
  • Structural Characteristics : The compound features a nitro group attached to a pyridine ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. This compound may exhibit similar effects due to its structural components. Nitro compounds generally exert their antimicrobial action through reduction processes that generate toxic intermediates capable of damaging DNA and inducing cell death.

  • Reduction of Nitro Group : Upon entering microbial cells, the nitro group is reduced to form reactive intermediates.
  • DNA Interaction : These intermediates bind covalently to DNA, leading to nuclear damage.
  • Example Studies : Research has shown that derivatives of nitro compounds exhibit significant activity against various pathogens, including bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be linked to the modulation of inflammatory pathways.

Research Findings

  • Nitro Fatty Acids : Similar nitro compounds have been shown to interact with proteins involved in inflammation, potentially altering their function.
  • Cytoprotective Effects : Studies indicate that nitro derivatives can inhibit key inflammatory mediators such as iNOS and COX-2, thereby reducing inflammation.

Antitumoral Activity

The antitumoral potential of this compound is particularly noteworthy in the context of cancer treatment.

Mechanism

  • Hypoxia Activation : Nitro aromatic compounds can be activated in hypoxic tumor environments, leading to selective toxicity towards cancer cells.
  • Case Studies : Investigations into similar nitro-containing heterocycles have revealed promising results in inhibiting tumor growth and proliferation.

Data Table: Summary of Biological Activities

Biological ActivityMechanismExample Studies
AntimicrobialNitro reduction leads to DNA damageVarious studies on nitro derivatives
Anti-inflammatoryInhibition of iNOS and COX-2Research on nitro fatty acids
AntitumoralActivation in hypoxic conditionsStudies on nitro aromatic prodrugs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE
Reactant of Route 2
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ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE

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